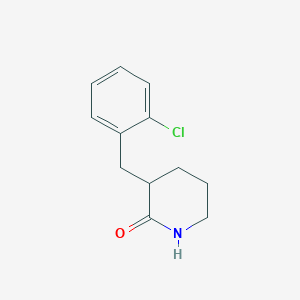

3-(2-Chlorobenzyl)-2-piperidone

描述

Structure

2D Structure

属性

IUPAC Name |

3-[(2-chlorophenyl)methyl]piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-11-6-2-1-4-9(11)8-10-5-3-7-14-12(10)15/h1-2,4,6,10H,3,5,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDPJVJYJGYBLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 2 Chlorobenzyl 2 Piperidone

Foundational Synthetic Routes to 2-Piperidone (B129406) Core Structures

Cyclization Reactions in Piperidone Ring Formation

The formation of the 2-piperidone ring is most commonly achieved through intramolecular cyclization reactions. These methods capitalize on the formation of a new carbon-nitrogen or carbon-carbon bond to close the six-membered ring. mdpi.com

Key cyclization strategies include:

Beckmann Rearrangement: A classic method involving the acid-catalyzed rearrangement of cyclopentanone (B42830) oxime to yield 2-piperidone. While effective, this method often requires strong acids like fuming sulfuric acid or chlorosulfonic acid, which can pose environmental and equipment challenges. google.com A modified approach uses p-toluenesulfonyl chloride in an alkaline aqueous solution, offering a milder alternative. google.com

Reductive Cyclization: This approach can involve the cyclization of δ-cyanocarboxylates or γ-carboalkoxyimines to form the lactam ring. dtic.mil

Intramolecular Amination: Linear precursors containing an amino group and a suitable terminal functional group can undergo cyclization. For instance, the oxidative amination of non-activated alkenes catalyzed by metal complexes can form substituted piperidones. mdpi.com

Dieckmann Condensation: 4-Piperidones are frequently synthesized via the addition of a primary amine to two equivalents of an alkyl acrylate, followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation. dtic.milchemicalbook.com While this route primarily yields 4-piperidones, modifications can provide access to other isomers.

Multicomponent Reactions: Modern approaches utilize multicomponent reactions to construct the piperidone ring in a single step from simple precursors. The Petrenko-Kritschenko piperidone synthesis, for example, combines an aldehyde, a β-keto acid derivative, and ammonia (B1221849) or a primary amine to form a 4-piperidone. wikipedia.org More recent developments include organophotocatalyzed [1+2+3] strategies that assemble 2-piperidinones from ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds. researchgate.net

Key Precursors and Reagents for 2-Piperidone Synthesis

| Precursor | Reagent(s) | Method | Resulting Structure |

| Cyclopentanone | Hydroxylamine, then Strong Acid (e.g., H₂SO₄) or TsCl/Base | Beckmann Rearrangement | 2-Piperidone google.com |

| 5-Aminopentanoic Acid (δ-Aminovaleric acid) | Heat | Dehydration/Cyclization | 2-Piperidone |

| Glutarimide | Sodium borohydride (B1222165) (NaBH₄) | Partial Reduction | 2-Piperidone |

| Pyridine (B92270) | Catalytic Hydrogenation (e.g., Ni, Ru), then Oxidation | Reduction followed by Oxidation | 2-Piperidone dtic.milyoutube.com |

| Divinyl Ketones | Primary Amines (e.g., Benzylamine) | Double Aza-Michael Addition | Substituted 4-Piperidones nih.govacs.org |

| Alkyl Dihalides and Primary Amines | Microwave Irradiation in Alkaline Aqueous Medium | Cyclocondensation | N-Substituted Piperidines organic-chemistry.org |

Strategic Incorporation of Benzyl (B1604629) and Chloro-Substituents in Piperidone Synthesis

Once the 2-piperidone core is established, or during its formation, the next critical phase is the introduction of the 2-chlorobenzyl substituent at the C-3 position. This requires careful consideration of regioselectivity and, in the case of chiral synthesis, stereoselectivity.

Methods for ortho-Chlorobenzyl Group Introduction

The introduction of the 2-chlorobenzyl group is typically achieved through alkylation. The most common strategy involves the reaction of a nucleophilic piperidone intermediate with an electrophilic 2-chlorobenzyl source.

Alkylation of Enolates: The most direct method for introducing a substituent at the 3-position of a 2-piperidone is through the alkylation of its corresponding enolate. The nitrogen of the lactam is first protected (e.g., with a Boc or Cbz group) to prevent N-alkylation. A strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), is then used to deprotonate the α-carbon (C-3), generating a nucleophilic enolate. This enolate is then reacted with an electrophile, such as 2-chlorobenzyl bromide or chloride, to form the C-C bond at the desired position. znaturforsch.com

Suzuki Coupling: While more commonly used for creating aryl-aryl bonds, Suzuki coupling protocols can be adapted to form C(sp²)-C(sp³) bonds. A strategy could involve creating a 3-boro-substituted piperidone and coupling it with 2-chlorobenzyl halide under palladium catalysis. Conversely, a 3-halopiperidone could be coupled with a 2-chlorobenzylboronic acid. organic-chemistry.org

Regioselective and Stereoselective Synthetic Approaches for 3-Substituted Piperidones

Achieving substitution specifically at the C-3 position (regioselectivity) and controlling the three-dimensional orientation of the new substituent (stereoselectivity) are paramount in modern organic synthesis.

Regioselectivity: The formation of an enolate from an N-protected 2-piperidone under kinetic control (strong, bulky base at low temperature) typically leads to deprotonation at the less-hindered C-3 position, favoring the desired regiochemistry for subsequent alkylation. znaturforsch.com In contrast, thermodynamic conditions might lead to mixtures.

Stereoselectivity: When a chiral center is desired at the C-3 position, stereoselective methods are employed.

Chiral Auxiliaries: One approach involves attaching a chiral auxiliary to the piperidone nitrogen. This auxiliary directs the incoming electrophile (the 2-chlorobenzyl group) to one face of the enolate, leading to the preferential formation of one diastereomer. znaturforsch.com Subsequent removal of the auxiliary yields the enantiomerically enriched 3-substituted piperidone.

Asymmetric Catalysis: A more advanced strategy involves the use of a chiral catalyst. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been used to synthesize enantioenriched 3-aryl piperidines from dihydropyridines and arylboronic acids. nih.govacs.orgorganic-chemistry.org Such a method could potentially be adapted by using a suitable 2-chlorobenzylboronic acid derivative. Similarly, stereoselective Mannich-type reactions, inspired by biosynthesis, can assemble multi-substituted chiral piperidines. rsc.orgrsc.org

Specific Synthetic Pathways for 3-(2-Chlorobenzyl)-2-piperidone

While a specific, documented synthesis for this compound is not prevalent in readily available literature, a highly plausible and effective route can be constructed based on the established principles discussed above. The most logical pathway would involve the regioselective alkylation of a protected 2-piperidone.

Proposed Synthetic Route:

N-Protection of 2-Piperidone: Commercially available 2-piperidone (δ-valerolactam) is first protected on the nitrogen atom. A common protecting group such as the tert-butoxycarbonyl (Boc) group is introduced by reacting 2-piperidone with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). This prevents side reactions at the nitrogen atom in the subsequent step.

Enolate Formation: The N-Boc-2-piperidone is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) and cooled to a low temperature (e.g., -78 °C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to selectively remove the proton at the C-3 position, forming the lithium enolate.

Alkylation: 2-Chlorobenzyl bromide (or chloride) is then added to the solution containing the enolate. The nucleophilic enolate attacks the benzylic carbon of the 2-chlorobenzyl bromide, displacing the bromide and forming the desired carbon-carbon bond at the 3-position. The reaction is typically allowed to warm to room temperature to ensure completion.

Deprotection: The final step involves the removal of the N-Boc protecting group. This is readily achieved by treating the 3-(2-chlorobenzyl)-N-Boc-2-piperidone with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), to yield the final product, this compound.

This proposed sequence represents a robust and high-yielding strategy for the synthesis of the target compound, relying on well-understood and widely practiced reactions in organic chemistry.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. researchgate.net For this compound, the key disconnection is the C3-benzyl bond, which is formed via an alkylation reaction.

The primary disconnection (Path A) breaks the bond between the α-carbon of the lactam and the benzylic carbon. This leads to a 2-piperidone enolate synthon and a 2-chlorobenzyl cation synthon. The corresponding chemical equivalents for these synthons are 2-piperidone (δ-valerolactam) and a 2-chlorobenzyl halide, such as 2-chlorobenzyl chloride or bromide. libretexts.org This approach is the most direct and common for α-alkylation of carbonyl compounds.

Figure 1: Retrosynthetic Analysis of this compound

In this retrosynthetic pathway, the target molecule is disconnected at the C-C bond alpha to the carbonyl group. This suggests an alkylation of the 2-piperidone enolate with a 2-chlorobenzyl halide as the key bond-forming step.

This analysis establishes that the core challenge of the synthesis is the effective and selective C-alkylation of 2-piperidone.

Detailed Multi-Step Synthetic Sequences and Optimized Reaction Conditions

The synthesis of this compound is primarily achieved through a two-step sequence: enolate formation followed by alkylation.

Step 1: Enolate Formation from 2-Piperidone

The first step is the deprotonation of 2-piperidone at the α-carbon (C3) to form a nucleophilic enolate. libretexts.org The choice of base and reaction conditions is critical to ensure complete enolate formation and to minimize side reactions, such as N-alkylation or self-condensation. Strong, non-nucleophilic bases are preferred. Lithium diisopropylamide (LDA) is a common choice for this transformation due to its strong basicity and steric bulk, which favors C-alkylation over N-alkylation. libretexts.org Alternatively, sodium hydride (NaH) can be used. The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), at low temperatures (e.g., -78 °C) to control reactivity.

Step 2: Alkylation of the Enolate

The pre-formed enolate is then treated with the electrophile, 2-chlorobenzyl chloride. The enolate attacks the benzylic carbon of the electrophile in a classic SN2 reaction, displacing the chloride leaving group and forming the desired C-C bond. libretexts.org The reaction is typically allowed to warm to room temperature to ensure completion.

A plausible synthetic sequence is as follows:

2-Piperidone is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

A solution of LDA (typically 1.1 to 1.5 equivalents) in THF is added dropwise to the 2-piperidone solution, and the mixture is stirred for a period to ensure complete enolate formation.

A solution of 2-chlorobenzyl chloride (1.0 to 1.2 equivalents) in THF is then added slowly to the reaction mixture.

The reaction is gradually warmed to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

The reaction is quenched with a proton source, such as a saturated aqueous solution of ammonium chloride, followed by extraction and purification via column chromatography.

The table below outlines a set of plausible reaction conditions based on general procedures for lactam alkylation.

| Parameter | Condition | Rationale |

| Starting Material | 2-Piperidone | The lactam core providing the α-proton for deprotonation. |

| Electrophile | 2-Chlorobenzyl chloride | Provides the 2-chlorobenzyl group for alkylation. libretexts.org |

| Base | Lithium diisopropylamide (LDA) | Strong, sterically hindered base promotes C-enolate formation. libretexts.org |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent, suitable for low temperatures and stabilizing the enolate. |

| Temperature | -78 °C to Room Temperature | Low initial temperature for controlled enolate formation, warming for reaction completion. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of the highly reactive enolate with atmospheric moisture or oxygen. |

Evaluation of Synthetic Efficiency and Yields

O-alkylation: The enolate can also react through its oxygen atom, leading to the formation of an imino ether. This is generally less favored when using counter-ions like lithium and in solvents like THF.

N-alkylation: The nitrogen of the lactam can also be alkylated, although this is less likely with a pre-formed enolate using a strong base.

Dialkylation: A second alkylation at the C3 position can occur if the mono-alkylated product is deprotonated by any remaining base. Using a slight excess of the lactam or carefully controlling stoichiometry can mitigate this.

Elimination: The alkyl halide can undergo elimination, especially with more hindered bases or higher temperatures.

Yields for C-alkylation of lactams like 2-piperidone with benzyl halides can vary widely, typically ranging from moderate to good (40-80%), depending on the precise conditions and the purity of the reagents. The synthesis of 3-benzylpiperidine (B85744) from 2-piperidone via a lithiation and benzylation sequence has been reported as a step in a larger synthesis, indicating the viability of this core reaction. researchgate.net

| Step | Reactants | Product | Potential Yield Range | Key Factors Influencing Yield |

| 1 | 2-Piperidone, LDA | Lithium enolate of 2-piperidone | Quantitative (in situ) | Purity of reagents, anhydrous conditions, accurate temperature control. |

| 2 | Enolate, 2-Chlorobenzyl chloride | This compound | 40-80% | Minimizing O- vs. C-alkylation, preventing dialkylation, efficiency of purification. |

Achieving high yields requires careful optimization of base equivalents, reaction time, and temperature profile.

Advanced Synthetic Techniques and Green Chemistry Principles in this compound Production

While the classical enolate alkylation is a robust method, modern synthetic chemistry emphasizes the use of more advanced and environmentally benign techniques.

Advanced Catalytic Methods: Recent research has focused on the catalytic alkylation of carbonyl compounds, which can avoid the use of stoichiometric amounts of strong, hazardous bases like LDA or NaH. For instance, transition-metal-catalyzed allylic alkylation of lactams has been developed, offering high enantioselectivity. google.com While not directly applicable to benzylation, these principles could inspire the development of new catalytic methods for producing this compound. Cobalt-nanoparticle-catalyzed N-alkylation of amides with alcohols represents another advanced approach, though it targets the N-position. nih.gov The development of a catalytic C-alkylation of lactams using alcohols as alkylating agents (via a "borrowing hydrogen" strategy) would be a significant green advancement, as it would produce water as the only byproduct.

Green Chemistry Principles: Several green chemistry principles can be applied to improve the synthesis of this compound:

Atom Economy: The current method has a relatively poor atom economy due to the use of a strong base (LDA) and the generation of lithium salts as byproducts. Catalytic methods would significantly improve this.

Use of Safer Solvents: While THF is a common solvent, exploring greener alternatives like 2-methyl-THF or cyclopentyl methyl ether (CPME) could reduce the environmental impact.

Energy Efficiency: Performing the reaction at or near room temperature would be more energy-efficient than the cryogenic conditions required for LDA-mediated reactions. This might be achievable with different base/catalyst systems.

Waste Reduction: Minimizing the use of stoichiometric reagents and developing efficient purification methods that reduce solvent waste are key goals. One-pot procedures, where enolate formation and alkylation occur in the same vessel without isolation of intermediates, are already a step in this direction. acs.org

Chemical Transformations and Derivatization of 3 2 Chlorobenzyl 2 Piperidone

Functionalization Reactions of the 2-Piperidone (B129406) Ring System

The 2-piperidone ring, a cyclic amide or lactam, contains two primary sites for functionalization: the nitrogen atom and the carbonyl group.

N-Alkylation and N-Acylation Reactions

The secondary amine within the lactam ring is a key handle for introducing a wide variety of substituents. N-alkylation and N-acylation reactions are standard procedures for modifying this position.

N-Alkylation: This reaction typically proceeds via nucleophilic substitution. The nitrogen atom, after deprotonation by a suitable base, acts as a nucleophile attacking an alkyl halide or a similar electrophile. Common bases include potassium carbonate, sodium hydride, or potassium tert-butoxide in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). nih.govresearchgate.net The choice of base and solvent is crucial to optimize the reaction yield and prevent side reactions. For instance, the use of a strong base like sodium hydride in DMF ensures complete deprotonation of the amide, facilitating the subsequent alkylation. researchgate.net In some cases, the reaction can be performed by heating the piperidine (B6355638) derivative with an alkylating agent, where the piperidine itself acts as the base, although this can lead to the formation of hydrohalide salts that may slow the reaction. researchgate.net

N-Acylation: Similar to alkylation, N-acylation involves the reaction of the lactam with an acylating agent, such as an acyl chloride or anhydride. These reactions are often rapid and can be carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct (e.g., HCl).

Below is a table summarizing typical reagents and conditions for these transformations on piperidone-like structures.

Table 1: Representative N-Alkylation and N-Acylation Reactions on Piperidone Scaffolds

| Transformation | Reagent | Base/Solvent | Product Type |

|---|---|---|---|

| N-Benzylation | Benzyl (B1604629) bromide | K₂CO₃ / DMF | N-Benzylpiperidone |

| N-Ethylation | Ethyl iodide | NaH / THF | N-Ethylpiperidone |

| N-Acetylation | Acetyl chloride | Triethylamine / CH₂Cl₂ | N-Acetylpiperidone |

Modifications at the Carbonyl Group (C=O)

The lactam carbonyl group is less reactive than a ketone carbonyl due to the resonance delocalization of the nitrogen lone pair. However, it can still undergo several important transformations. masterorganicchemistry.comeopcw.com

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂), effectively removing the oxygen atom. This transformation, known as deoxygenation, converts the lactam into a cyclic amine. Powerful reducing agents are required, such as those used in the Wolff-Kishner or Clemmensen reductions, although these conditions can be harsh. libretexts.org A common method involves first converting the carbonyl to a thioacetal, followed by hydrogenolysis with Raney Nickel. libretexts.org Alternatively, reduction with agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine.

Wittig-type Reactions: The carbonyl group can be converted into a carbon-carbon double bond using Wittig-type reagents. For example, reaction with a phosphonium (B103445) ylide (e.g., from [(Ph₃)PCH₂OCH₃]Cl and a strong base like LDA) can introduce an exocyclic double bond, which can be a precursor for further modifications, such as the synthesis of aldehyde intermediates after acidic hydrolysis. acs.orgnih.gov

Table 2: Key Transformations of the Piperidone Carbonyl Group

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Full Reduction | LiAlH₄ / THF | Cyclic Amine |

| Thioacetal Formation | Ethanedithiol, Lewis acid | Thioacetal |

| Deoxygenation (via Thioacetal) | Raney Nickel | Methylene (CH₂) |

Chemical Modifications of the 2-Chlorobenzyl Moiety

The 2-chlorobenzyl group provides two main sites for further derivatization: the aromatic phenyl ring and the benzylic methylene bridge.

Derivatization of the Phenyl Ring

The phenyl ring can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is directed by the two existing substituents: the chloro group and the benzyl group attached to the piperidone ring. The chloro atom is an ortho-, para-directing deactivator, while the alkyl substituent is an ortho-, para-directing activator. The interplay between these directing effects determines the position of the incoming electrophile. Common reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation.

Transformations of the Benzyl Methylene Group

The methylene group (CH₂) connecting the phenyl ring to the piperidone is at a benzylic position, making its C-H bonds weaker and more susceptible to certain reactions.

Oxidation: The benzylic position can be oxidized to a carbonyl group (ketone) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This would yield a 3-(2-chlorobenzoyl)-2-piperidone derivative.

Radical Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, can introduce a halogen atom (e.g., bromine) at the benzylic position. This benzylic halide is a valuable intermediate for subsequent nucleophilic substitution reactions.

Reactivity and Strategic Utility of the Chloro-Substituent

The chlorine atom on the phenyl ring is not merely a passive substituent; it is a versatile functional group for advanced synthetic manipulations, particularly in modern cross-coupling chemistry. nih.gov Its presence allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds.

Aryl chlorides are generally less reactive than the corresponding bromides or iodides in cross-coupling reactions, often requiring specialized catalysts and conditions. However, significant advances in catalyst design have made these transformations highly feasible and valuable in drug discovery. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OH)₂) in the presence of a palladium catalyst and a base to form a new C-C bond, replacing the chlorine with an alkyl, aryl, or vinyl group.

Heck Coupling: Reaction with an alkene to form a new C-C bond, attaching a vinyl group to the aromatic ring.

Buchwald-Hartwig Amination: Reaction with an amine (R₂NH) to form a new C-N bond, replacing the chlorine with an amino group. This is a powerful method for synthesizing complex aniline (B41778) derivatives.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of palladium and copper catalysts to form a new C-C bond, yielding an aryl-alkyne.

These reactions dramatically increase the molecular complexity that can be built from the 3-(2-chlorobenzyl)-2-piperidone core, making the chloro-substituent a strategic linchpin for diversification.

Table 3: Strategic Utility of the Chloro-Substituent in Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |

|---|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base | C(aryl)-C | Biaryls, Alkyl-aryls |

| Heck Coupling | H₂C=CHR | Pd(OAc)₂, Ligand, Base | C(aryl)-C(vinyl) | Stilbenes, Cinnamates |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | C(aryl)-N | Aryl Amines |

Rational Design and Synthesis of Analogs Based on the this compound Scaffold

The rational design and synthesis of analogs based on the this compound scaffold are pivotal in medicinal chemistry for exploring and optimizing the biological activity of this chemical entity. The process involves systematic modifications of the core structure to understand structure-activity relationships (SAR) and to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles. The piperidine ring is a prevalent structural motif in numerous natural products and pharmaceuticals, making its derivatives, like 2-piperidone, valuable starting points for drug discovery. acs.orgkcl.ac.uk

The design of new analogs often begins with an analysis of the parent compound, this compound. This molecule possesses several key features that can be targeted for modification: the 2-chlorobenzyl group, the lactam functionality within the piperidone ring, and the various positions on the piperidone ring itself.

Strategic Modifications and Synthesis

One common strategy involves the exploration of different substituents on the aromatic ring of the benzyl group. The nature and position of these substituents can significantly influence electronic and steric properties, which in turn can affect binding to biological targets. For instance, replacing the chlorine atom with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups can modulate the compound's activity. The synthesis of such analogs typically starts with appropriately substituted benzaldehydes, which can be reacted with a suitable piperidone precursor.

Another avenue for derivatization is the modification of the piperidone ring. Introducing substituents at various positions of the piperidine ring has been shown to be beneficial for increasing biological activity. acs.org For example, alkyl or aryl groups can be introduced at positions 4, 5, or 6 of the piperidone ring. The synthesis of these analogs can be achieved through various methods, including the aza-Michael reaction, which is an atom-efficient way to access substituted piperidines. kcl.ac.uk

Furthermore, the lactam nitrogen of the 2-piperidone ring offers a site for substitution. N-alkylation or N-arylation can alter the compound's lipophilicity and hydrogen-bonding capacity, which can have a profound impact on its pharmacological properties.

Below are tables detailing some of the rational design approaches for creating analogs of this compound.

Table 1: Analogs with Modifications on the Benzyl Moiety

| Compound | R1 | R2 | Rationale for Modification |

| Analog A-1 | H | F | Introduction of a fluorine atom can enhance metabolic stability and binding affinity. |

| Analog A-2 | H | Br | Bromine can increase lipophilicity and potentially introduce new binding interactions. |

| Analog A-3 | H | CH₃ | A methyl group can probe for steric tolerance in the binding pocket. |

| Analog A-4 | H | OCH₃ | A methoxy (B1213986) group can alter electronic properties and hydrogen bonding capacity. |

| Analog A-5 | Cl | H | Moving the chloro substituent to a different position can explore alternative binding modes. |

Table 2: Analogs with Modifications on the Piperidone Ring

| Compound | R3 | R4 | Rationale for Modification |

| Analog B-1 | CH₃ | H | Introduction of a small alkyl group to explore steric and hydrophobic interactions. |

| Analog B-2 | H | Phenyl | An aryl group can introduce significant steric bulk and potential for pi-stacking interactions. |

| Analog B-3 | OH | H | A hydroxyl group can introduce a hydrogen bond donor/acceptor. |

| Analog B-4 | =O | H | A ketone at position 4 can alter the conformation and polarity of the ring. |

Table 3: Analogs with N-Substitution on the Piperidone Ring

| Compound | R5 | Rationale for Modification |

| Analog C-1 | CH₃ | N-methylation can increase metabolic stability and alter solubility. |

| Analog C-2 | Benzyl | A benzyl group can introduce further aromatic interactions and increase lipophilicity. |

| Analog C-3 | (CH₂)₂OH | A hydroxyethyl (B10761427) group can improve water solubility and provide a new hydrogen bonding site. |

The synthesis of these analogs requires a versatile synthetic toolbox. For instance, the preparation of 2-substituted 4-piperidones can be achieved through aza-Michael cyclization of substituted divinyl ketones with a primary amine. kcl.ac.uk These piperidones can then be further functionalized to introduce the desired benzyl group at the 3-position. Access to key intermediates like 4-formyl piperidines can be accomplished via a Wittig reaction followed by acidic hydrolysis. kcl.ac.uk The final analogs are often obtained as diastereomeric mixtures, which may require separation to evaluate the biological activity of individual stereoisomers. semanticscholar.org

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment of 3 2 Chlorobenzyl 2 Piperidone

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(2-Chlorobenzyl)-2-piperidone, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The protons of the piperidone ring and the chlorobenzyl group each resonate at distinct chemical shifts, and the coupling patterns between adjacent protons help to confirm their connectivity.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts of the carbonyl carbon in the piperidone ring and the carbons of the aromatic ring are particularly diagnostic.

Interactive Data Table: Representative NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Piperidone Ring CH | ~3.1-3.3 | ~45-50 |

| Piperidone Ring CH₂ | ~1.7-2.0, ~3.2-3.4 | ~20-30, ~40-45 |

| Benzyl (B1604629) CH₂ | ~2.8-3.2 | ~35-40 |

| Aromatic CH | ~7.1-7.4 | ~125-135 |

| Carbonyl C=O | - | ~170-175 |

| Aromatic C-Cl | - | ~130-135 |

| Aromatic C-CH₂ | - | ~135-140 |

Note: The chemical shift values are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. Upon ionization, the molecule fragments in a predictable manner, generating ions of specific mass-to-charge ratios (m/z). The molecular ion peak confirms the molecular weight, while the fragmentation pattern serves as a fingerprint for the compound's structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of different bonds. Key absorptions include the strong C=O stretching vibration of the amide in the piperidone ring and the C-Cl stretching vibration of the chlorobenzyl group.

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | ~3200-3300 |

| Aromatic C-H | Stretch | ~3000-3100 |

| Aliphatic C-H | Stretch | ~2850-2950 |

| Amide C=O | Stretch | ~1630-1680 |

| Aromatic C=C | Stretch | ~1450-1600 |

| C-N | Stretch | ~1200-1350 |

| C-Cl | Stretch | ~650-800 |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Profiling and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying its amount in a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for separating this compound from impurities. A reversed-phase HPLC method, using a C18 column and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, can effectively resolve the target compound from starting materials, by-products, and degradation products. A UV detector is commonly used for detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be used to identify and quantify trace impurities, providing a comprehensive purity profile.

Preclinical Evaluation and Translational Prospects of 3 2 Chlorobenzyl 2 Piperidone

In Vivo Efficacy Studies in Relevant Disease Models

There is no publicly available data from in vivo efficacy studies for 3-(2-Chlorobenzyl)-2-piperidone . Scientific literature does describe research on related, but structurally distinct, piperidone analogs for various conditions. For instance, certain 2-piperidone (B129406) derivatives have been investigated for their potential to inhibit β-amyloid aggregation in models related to Alzheimer's disease nih.gov. Other studies on N-substituted piperidines have explored their potential as 5α-reductase inhibitors, with some analogs demonstrating a reduction in prostate weight in rat models nih.gov. However, these findings are not directly applicable to This compound , and no disease models have been reported for its evaluation.

Pharmacokinetic and Pharmacodynamic Characterization in Animal Models

Specific pharmacokinetic (PK) and pharmacodynamic (PD) data for This compound in any animal model are not available in published literature. The N-benzyl piperidine (B6355638) motif is recognized in drug discovery for its potential to confer favorable physicochemical and pharmacokinetic properties researchgate.net. For example, some compounds containing this fragment have shown good metabolic stability and oral pharmacokinetic profiles in mice researchgate.net. However, without specific studies on This compound , it is not possible to characterize its absorption, distribution, metabolism, excretion (ADME), or its relationship between concentration and effect.

Pharmacokinetic Parameters in Animal Models No data available for this compound.

Pharmacodynamic EndpointsSafety Pharmacology and Toxicology Studies

There are no dedicated safety pharmacology or toxicology studies for This compound reported in the scientific literature. General toxicological information exists for the parent piperidine structure and some simple derivatives. For instance, piperidine itself can cause effects such as decreased motor activity and respiratory distress at high doses in animal studies industrialchemicals.gov.au. A material safety data sheet for 1-Benzyl-4-piperidone, an isomeric analog, indicates an acute oral LD50 in rats of >640 mg/kg and notes potential for skin and eye irritation spectrumchemical.com. However, this information cannot be extrapolated to predict the specific safety profile of This compound , which possesses a different substitution pattern and a chloro-moiety that would significantly influence its biological properties.

Safety Pharmacology Assessments No data available for this compound.

Toxicology FindingsChallenges and Future Directions in 3 2 Chlorobenzyl 2 Piperidone Research

Overcoming Synthetic Scalability and Cost-Effectiveness Hurdles

The viability of 3-(2-Chlorobenzyl)-2-piperidone as a candidate for further research and potential development is fundamentally dependent on the establishment of a robust and economically feasible synthetic route. Currently, there is no published data specifically detailing the synthesis of this compound. Future research would need to focus on developing a synthetic pathway that is not only high-yielding but also amenable to large-scale production. Key challenges to be addressed would include the sourcing of cost-effective starting materials, optimization of reaction conditions to maximize yield and purity, and the development of a purification process that is both efficient and scalable. Establishing a cost-effective synthesis is a critical first step for enabling all subsequent research and development activities.

Elucidating Novel and Specific Mechanisms of Action

The biological activity and therapeutic potential of this compound are entirely unknown, as no studies on its mechanism of action have been reported. A crucial area for future investigation would be to screen the compound against a wide range of biological targets to identify its primary mode of action. This would involve a series of in vitro and in silico studies to determine its effects on various enzymes, receptors, and signaling pathways. Elucidating a novel and specific mechanism of action is essential for understanding its potential therapeutic applications and for guiding further drug development efforts.

Development of Highly Potent and Selective Analogs with Improved Profiles

Following the identification of a biological target and a mechanism of action for this compound, the next logical step would be to embark on a medicinal chemistry program to develop analogs with enhanced potency, selectivity, and pharmacokinetic properties. This would involve systematic modifications to the core structure of the molecule and the generation of a structure-activity relationship (SAR) profile. The goal of such a program would be to optimize the compound's properties to create a lead candidate with a superior therapeutic index and a lower potential for off-target effects.

Exploration of Combination Therapies and Synergistic Effects

Once the primary mechanism of action of this compound or its optimized analogs is understood, a promising avenue of research would be the exploration of its potential in combination with other therapeutic agents. Investigating synergistic or additive effects with existing drugs could uncover novel treatment paradigms for various diseases. Such studies would initially be conducted in preclinical models to identify promising combinations and to understand the molecular basis for any observed synergy.

Addressing Potential for Clinical Translation and Regulatory Considerations

The ultimate goal of any therapeutic development program is successful clinical translation. For this compound, this would require extensive preclinical testing to establish a preliminary safety and efficacy profile. Should the preclinical data be promising, a comprehensive dossier would need to be compiled to support an Investigational New Drug (IND) application with regulatory agencies such as the U.S. Food and Drug Administration (FDA). This would involve detailed studies on pharmacology, toxicology, and pharmacokinetics, as well as the development of a robust manufacturing process that complies with Good Manufacturing Practices (GMP). Navigating the complex regulatory landscape is a critical and challenging step in the journey from a chemical compound to an approved therapeutic.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Chlorobenzyl)-2-piperidone in laboratory settings?

- Methodology : A common approach involves cyanidation followed by cyclization and amine formation. For example, analogous synthesis pathways for benzyl-piperidone derivatives include reacting chlorinated intermediates (e.g., 4-chlorobutyryl chloride) with sodium cyanide and benzyl chloride under controlled conditions . Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) can improve yields, as demonstrated in multi-step protocols for structurally related piperidones .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze / NMR shifts to confirm the chlorobenzyl and piperidone moieties.

- IR : Identify carbonyl (C=O) stretching vibrations (~1650–1750 cm) and aromatic C-Cl bonds (~550–850 cm).

- X-ray crystallography : Resolve crystal structures to validate stereochemistry, as shown in studies of hydrazono-indole derivatives .

Q. What safety protocols should be followed when handling this compound?

- Methodology :

- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.

- Store in a ventilated, dry area away from incompatible reagents (e.g., strong oxidizers).

- Dispose of waste via licensed chemical disposal services, as ecological toxicity data are limited .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the reactivity of this compound?

- Methodology :

- Perform density functional theory (DFT) calculations to predict electrophilic/nucleophilic sites.

- Use Molecular Operating Environment (MOE) to model interactions with biological targets (e.g., enzymes or receptors) .

- Validate computational results with experimental data (e.g., reaction kinetics or crystallographic studies) .

Q. What strategies are effective in resolving contradictions in reported bioactivity data for piperidone derivatives?

- Methodology :

- Conduct meta-analyses of existing literature to identify inconsistencies in assay conditions (e.g., cell lines, concentrations).

- Perform dose-response studies to establish EC/IC values under standardized protocols.

- Compare structural analogs (e.g., 5-(2-Chlorophenyl)-2-piperidone) to isolate the role of substituents on activity .

Q. What are the challenges in developing enantioselective synthesis methods for chiral analogs of this compound?

- Methodology :

- Employ chiral catalysts (e.g., BINOL-derived ligands) to induce asymmetry during cyclization steps.

- Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance enantiomeric excess (ee), as seen in multi-step syntheses of complex heterocycles .

- Validate ee via chiral HPLC or polarimetry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。